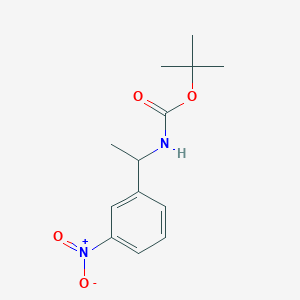
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPO and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is not yet fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. MPPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the GABAergic system, which is involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MPPO has also been shown to have anticonvulsant activity, reducing the severity and frequency of seizures in animal models of epilepsy. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole in lab experiments include its potent biological activity, relatively low toxicity, and ease of synthesis. However, there are also some limitations to its use. MPPO is relatively unstable and can degrade over time, making it difficult to store and transport. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a novel anti-inflammatory and analgesic agent. Studies are needed to determine its effectiveness in animal models of various inflammatory conditions and to investigate its safety and tolerability in humans.
Conclusion
In conclusion, 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to exhibit significant biological activity, including anti-inflammatory, analgesic, and anticonvulsant properties. MPPO has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials.
Synthesemethoden
The synthesis of 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole can be achieved using various methods. One of the most common methods is the reaction of 4-methylbenzohydrazide with 1-(chloromethyl)-4-methylpiperidine hydrochloride in the presence of triethylamine and acetonitrile. This reaction results in the formation of MPPO with a yield of 70-80%.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant biological activity, including anti-inflammatory, analgesic, and anticonvulsant properties. MPPO has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-5-7-13(8-6-12)15-17-16-14(19-15)11-18-9-3-2-4-10-18/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGXQBXJGCRABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)



![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)

![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)